molecular formula C11H14S B8503367 Phenylcyclopentylsulfide

Phenylcyclopentylsulfide

Cat. No. B8503367
M. Wt: 178.30 g/mol
InChI Key: SCORASHVJVBFBT-UHFFFAOYSA-N
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Patent
US03949001

Procedure details

The cyclopentyl phenyl sulfone used in this synthesis is also a novel compound. It was initially prepared by reacting benzenethiol with cyclopentyl bromide to form cyclopentyl phenyl sulfide which was in turn oxidized to produce the sulfone. Benzenethiol was reacted with cyclopentyl bromide in the presence of potassium carbonate in an acetone solvent at reflux temperature for 4 hours. The acetone was stripped off, water added, and 30-60 petroleum ether used to extract the sulfide. The ether phase was washed twice with 5 percent sodium hydroxide, once with water, and dried with anhydrous magnesium sulfate. The petroleum ether was then distilled off, leaving a residue which was used in the preparation of the sulfone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)(=O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(S)C=CC=CC=1.C1(Br)CCCC1>>[C:1]1([S:7][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was initially prepared

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SC1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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